Cas no 1805103-12-1 (3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(ジフルオロメチル)-5-ヨード-2-(トリフルオロメトキシ)ピリジン-4-アセトニトリルは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基、トリフルオロメトキシ基、ヨード置換基、およびアセトニトリル基を有する多機能性が特徴です。特に、フッ素原子の導入により脂溶性の向上や代謝安定性の増加が認められ、生物活性化合物の設計において有利な特性を示します。ヨード基はさらなる官能基変換の足場として利用可能であり、医薬品や農薬の開発における重要な合成中間体としての価値を有しています。

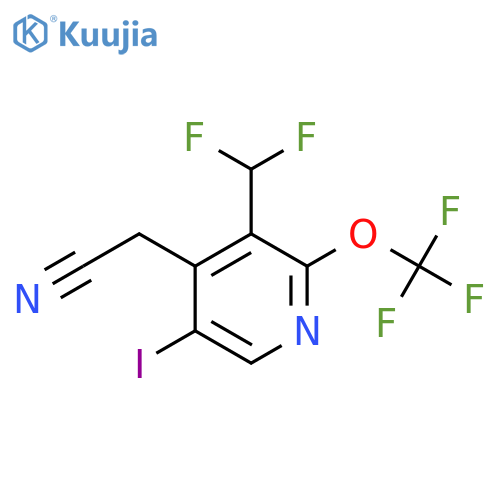

1805103-12-1 structure

商品名:3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile

CAS番号:1805103-12-1

MF:C9H4F5IN2O

メガワット:378.037351608276

CID:4836313

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile

-

- インチ: 1S/C9H4F5IN2O/c10-7(11)6-4(1-2-16)5(15)3-17-8(6)18-9(12,13)14/h3,7H,1H2

- InChIKey: GXTPAZBLGZZTJH-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(C(F)F)=C1CC#N)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 45.9

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090549-1g |

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile |

1805103-12-1 | 97% | 1g |

$1,579.40 | 2022-04-01 |

3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

1805103-12-1 (3-(Difluoromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量